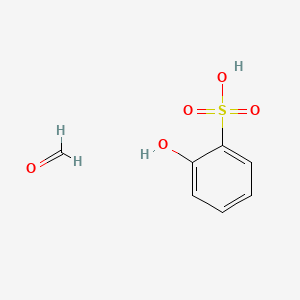

Formaldehyde;2-hydroxybenzenesulfonic acid

Description

Formaldehyde;2-hydroxybenzenesulfonic acid is a compound that combines formaldehyde, a simple aldehyde, with 2-hydroxybenzenesulfonic acid, an arenesulfonic acid. This compound is notable for its applications in various chemical processes and industrial uses. Formaldehyde is known for its reactivity and widespread use in the production of resins and other chemicals, while 2-hydroxybenzenesulfonic acid is recognized for its role in sulfonation reactions and as an intermediate in the synthesis of dyes and other organic compounds .

Properties

CAS No. |

39475-83-7 |

|---|---|

Molecular Formula |

C7H8O5S |

Molecular Weight |

204.20 g/mol |

IUPAC Name |

formaldehyde;2-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H6O4S.CH2O/c7-5-3-1-2-4-6(5)11(8,9)10;1-2/h1-4,7H,(H,8,9,10);1H2 |

InChI Key |

QJAUKMLCDVOYNX-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C(C(=C1)O)S(=O)(=O)O |

Related CAS |

61792-58-3 50973-35-8 |

Origin of Product |

United States |

Preparation Methods

The preparation of formaldehyde;2-hydroxybenzenesulfonic acid typically involves the reaction of formaldehyde with 2-hydroxybenzenesulfonic acid under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are combined in an aqueous solution and heated to a specific temperature to facilitate the reaction. This method is straightforward and efficient, producing a solid acid resin that can be used in various catalytic applications .

Industrial production methods for formaldehyde involve the oxidation-dehydrogenation of methanol using a silver catalyst or the FORMOX process, which uses metal oxide catalysts. These methods are highly efficient and produce formaldehyde in high yields .

Chemical Reactions Analysis

Formaldehyde;2-hydroxybenzenesulfonic acid undergoes several types of chemical reactions, including:

Oxidation: Formaldehyde can be oxidized to formic acid.

Reduction: Formaldehyde can be reduced to methanol.

Substitution: The sulfonic acid group in 2-hydroxybenzenesulfonic acid can participate in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include mineral acids (such as sulfuric acid and hydrochloric acid), metal chlorides (such as chromium chloride and aluminum chloride), and ionic liquids. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of formaldehyde;2-hydroxybenzenesulfonic acid involves its reactivity with various functional groups. Formaldehyde can form cross-links with proteins and nucleic acids, which is the basis for its use in tissue fixation and disinfection. The sulfonic acid group in 2-hydroxybenzenesulfonic acid can act as a strong acid catalyst, facilitating various chemical reactions by donating protons to reactants .

Comparison with Similar Compounds

Formaldehyde;2-hydroxybenzenesulfonic acid can be compared with other similar compounds, such as:

Phenol-2-sulfonic acid: Similar in structure but lacks the aldehyde group, making it less reactive in certain applications.

Phenol: Lacks both the sulfonic acid and aldehyde groups, making it less versatile in catalytic applications.

The uniqueness of this compound lies in its combination of a reactive aldehyde group and a strong acid group, making it highly effective in various chemical and industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.